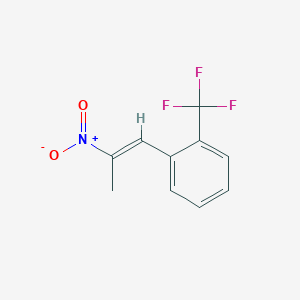
1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene
Übersicht
Beschreibung
1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene, also known as NTB, is a chemical compound that has been widely used in scientific research. NTB is a versatile compound that can be used for a variety of applications, including as a fluorescent probe, a photosensitizer, and a radical initiator.
Wirkmechanismus
The mechanism of action of 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene depends on its application. As a fluorescent probe, 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene reacts with ROS and produces a fluorescent signal that can be detected using fluorescence microscopy. As a photosensitizer, 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene absorbs light and produces reactive oxygen species that can damage cancer cells. As a radical initiator, 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene initiates polymerization reactions by generating radicals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene depend on its concentration and the duration of exposure. At low concentrations, 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene has been shown to have antioxidant properties and can protect cells from oxidative stress. At high concentrations, 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene can induce oxidative stress and cause cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene in lab experiments is its versatility. 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene can be used for a variety of applications, including as a fluorescent probe, a photosensitizer, and a radical initiator. However, one of the limitations of using 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene is its potential toxicity. 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene can induce oxidative stress and cause cell damage at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene. One area of research is the development of more efficient synthesis methods for 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene. Another area of research is the optimization of 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene as a photosensitizer for cancer treatment. Additionally, there is a need for more studies on the toxicity of 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene and its potential effects on human health.
Wissenschaftliche Forschungsanwendungen
1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene has been widely used in scientific research due to its unique properties. 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene is a fluorescent probe that can be used to detect reactive oxygen species (ROS) in cells. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. In addition, 1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene can act as a radical initiator in polymerization reactions.
Eigenschaften
IUPAC Name |
1-[(E)-2-nitroprop-1-enyl]-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-7(14(15)16)6-8-4-2-3-5-9(8)10(11,12)13/h2-6H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTFTHNTJHWLGZ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1C(F)(F)F)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitroprop-1-en-1-yl)-2-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3386891.png)
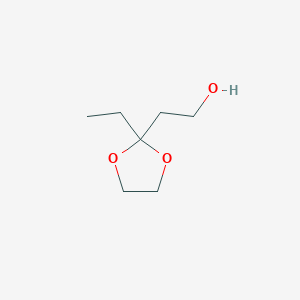
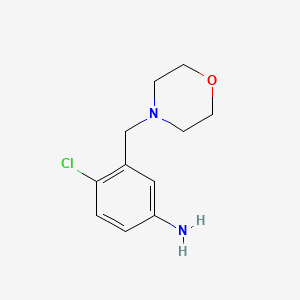

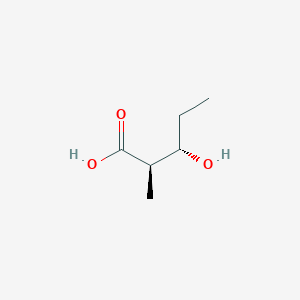


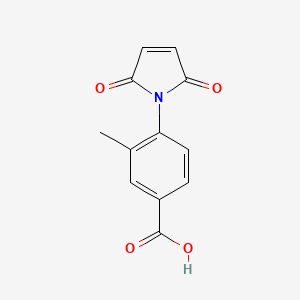
![Bicyclo[6.1.0]nonane-9-carboxylic acid](/img/structure/B3386945.png)


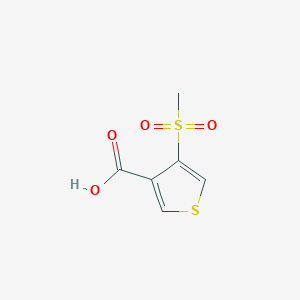

![(1R)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B3386979.png)